

An In-depth Technical Guide to the ATP-Competitive Inhibition of TIM-063

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Compound of Interest

Compound Name: TIM-063
Cat. No.: B15616623

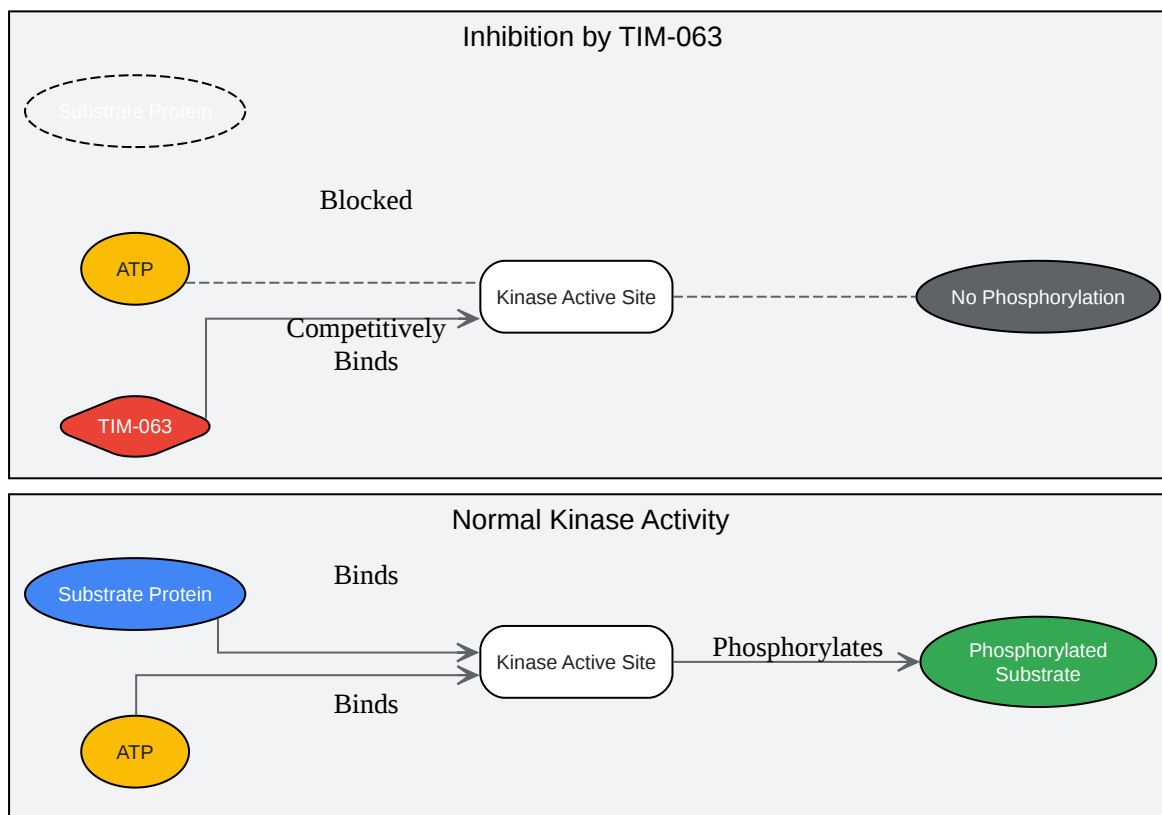
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **TIM-063**, a potent, cell-permeable, and ATP-competitive inhibitor. Initially developed as a selective inhibitor for Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK), subsequent research has revealed its activity against other kinases, such as AP2-associated protein kinase 1 (AAK1). This document details the quantitative inhibitory data, experimental methodologies for its characterization, and the signaling pathways it modulates.

Core Mechanism: ATP-Competitive Inhibition

TIM-063 functions by directly targeting the catalytic domain of kinases.^[1] Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP.^{[1][2]} This mode of inhibition is characteristic of many kinase inhibitors and is a crucial aspect of its function. The predecessor to **TIM-063**, STO-609, also operates through an ATP-competitive mechanism.^{[3][4]}



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Mechanism of ATP-competitive inhibition by **TIM-063**.

Quantitative Inhibitory Data

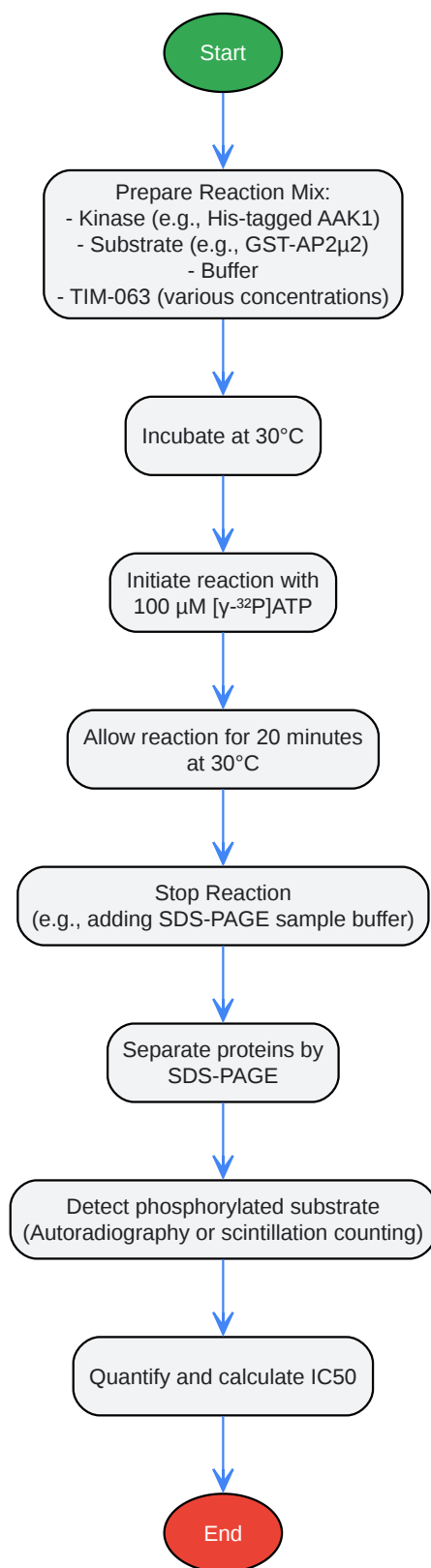
TIM-063 exhibits potent inhibition of CaMKK isoforms and moderate inhibition of AAK1. The following table summarizes the key quantitative metrics for **TIM-063**'s inhibitory activity.

Target Kinase	Inhibition Metric	Value (μM)	Reference(s)
CaMKK α	Ki	0.35	[1][5]
IC50	0.63	[1][6][7]	
CaMKK β	Ki	0.2	[1][5]
IC50	0.96	[1][6][7]	
AAK1	IC50	8.51	[8]
Cellular CaMKK	IC50	~0.3	[5][9][10]

Experimental Protocols

In Vitro Kinase Activity Assay

This protocol is a generalized procedure for determining the in vitro inhibitory activity of **TIM-063** against its target kinases.



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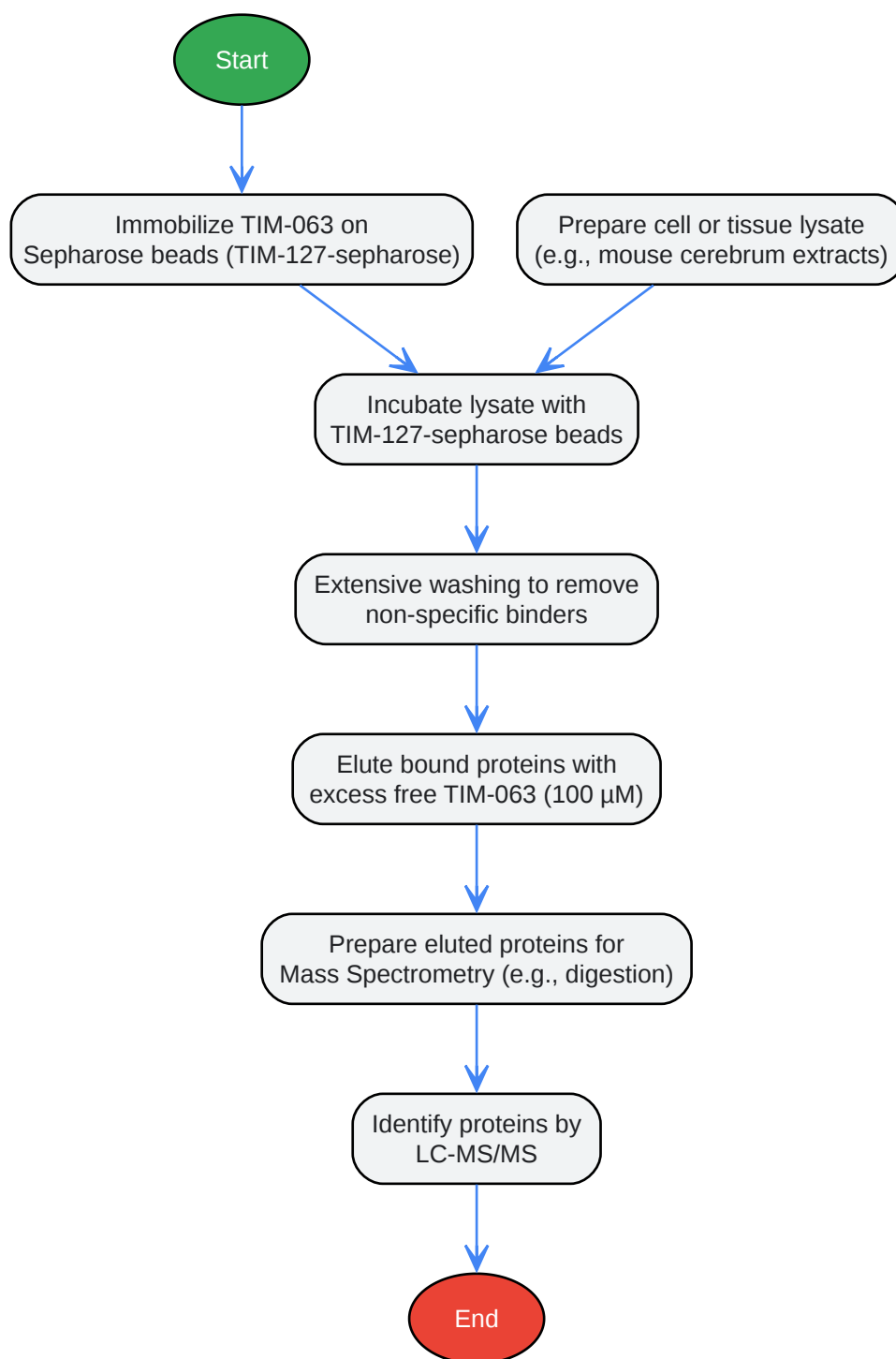
Workflow for a typical in vitro kinase activity assay.

Methodology:

- **Reaction Setup:** In a microcentrifuge tube or 96-well plate, combine the kinase (e.g., His-tagged AAK1 catalytic domain), a suitable substrate (e.g., GST-AP2 μ 2 for AAK1), and the reaction buffer. For CaMKK assays, 2 mM CaCl₂ and 6 μ M Calmodulin (CaM) are included. [\[11\]](#)
- **Inhibitor Addition:** Add varying concentrations of **TIM-063** to the reaction mixtures. A control reaction with no inhibitor (vehicle, e.g., DMSO) is also prepared.
- **Pre-incubation:** The mixture is typically pre-incubated at 30°C.
- **Reaction Initiation:** The kinase reaction is initiated by the addition of ATP, often radiolabeled [γ -³²P]ATP, at a concentration of approximately 100 μ M. [\[11\]](#)
- **Incubation:** The reaction is allowed to proceed for a defined period, for instance, 20 minutes at 30°C. [\[11\]](#)
- **Termination:** The reaction is stopped, commonly by adding SDS-PAGE loading buffer.
- **Detection and Quantification:** The reaction products are separated by SDS-PAGE. The phosphorylated substrate is visualized by autoradiography, and the radioactivity is quantified using a scintillation counter or phosphorimager.
- **Data Analysis:** The kinase activity is expressed as a percentage of the activity in the control sample without the inhibitor. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Chemical Proteomics using Kinobeads

This powerful technique is used to identify the protein targets of a small molecule inhibitor from a complex biological sample.



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Workflow for identifying **TIM-063** targets via Kinobeads.

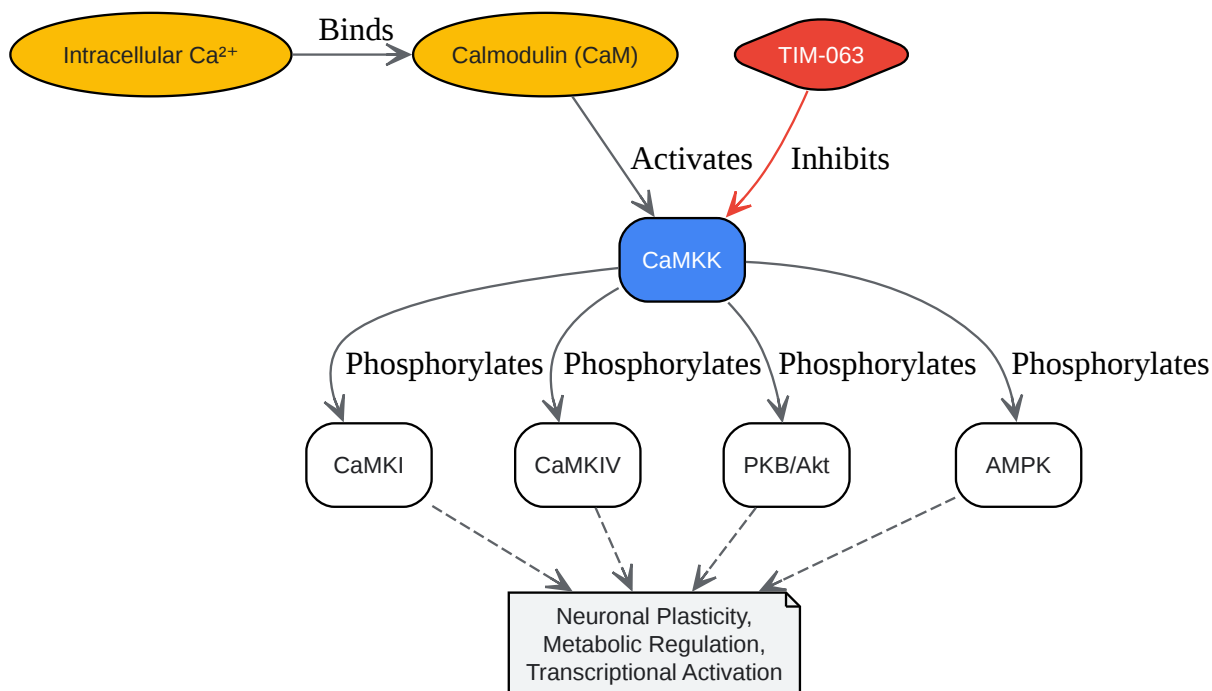
Methodology:

- Probe Immobilization: **TIM-063** is covalently coupled to a solid support, typically Sepharose beads, to create what is referred to as "Kinobeads" (specifically, TIM-127-sepharose).[2][10]
- Lysate Preparation: A protein lysate is prepared from cells or tissues of interest (e.g., mouse cerebrum extracts).[10]
- Affinity Enrichment: The lysate is incubated with the **TIM-063**-immobilized beads. Kinases and other proteins that bind to **TIM-063** will be captured by the beads.
- Washing: The beads are washed extensively with buffer to remove proteins that are non-specifically bound.
- Elution: The specifically bound proteins are eluted from the beads by adding a solution containing a high concentration of free **TIM-063** (e.g., 100 μ M), which competes for binding to the captured proteins.[10]
- Mass Spectrometry: The eluted proteins are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the unbiased identification of proteins that interact with **TIM-063**.

Signaling Pathways Modulated by TIM-063

CaMKK Signaling Pathway

CaMKK is a crucial upstream kinase in several signaling cascades that are initiated by an increase in intracellular calcium levels. By inhibiting CaMKK, **TIM-063** can modulate these downstream pathways.



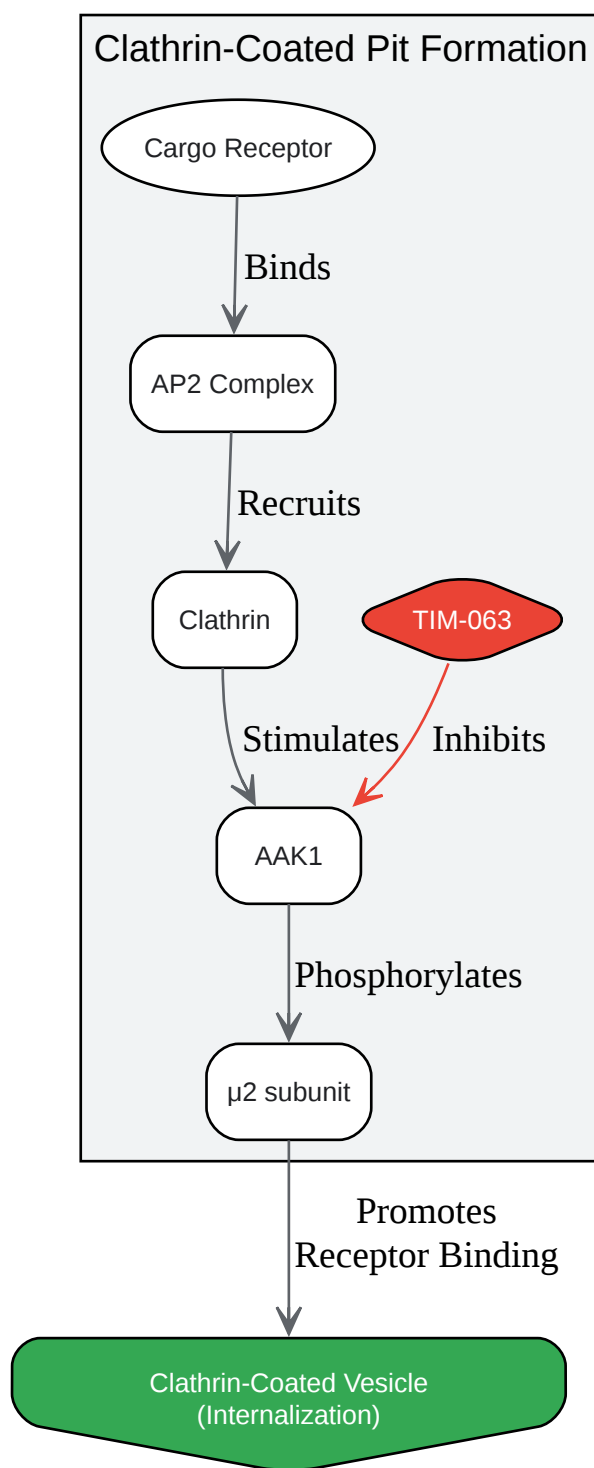
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The CaMKK signaling cascade and its inhibition by **TIM-063**.

CaMKK is activated by the binding of a Ca²⁺/Calmodulin complex.[12] Once active, it phosphorylates and activates several downstream kinases, including CaMKI, CaMKIV, Protein Kinase B (PKB/Akt), and 5'AMP-activated protein kinase (AMPK).[12][13] These downstream effectors, in turn, regulate a wide array of cellular processes such as neuronal development, gene expression, and energy metabolism.[12][13]

AAK1 and Clathrin-Mediated Endocytosis

AAK1 is an off-target of **TIM-063** and plays a regulatory role in clathrin-mediated endocytosis. This process is essential for nutrient uptake, receptor signaling, and synaptic vesicle recycling.



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Role of AAK1 in endocytosis and its inhibition by **TIM-063**.

AAK1 interacts with the AP2 adaptor complex, a key component in the formation of clathrin-coated vesicles.[14][15] AAK1 phosphorylates the μ 2 subunit of the AP2 complex, a step that is thought to regulate the recruitment of cargo receptors into the forming vesicle.[16][17] The kinase activity of AAK1 is stimulated by clathrin.[17] By inhibiting AAK1, **TIM-063** has the potential to modulate the process of clathrin-mediated endocytosis.

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